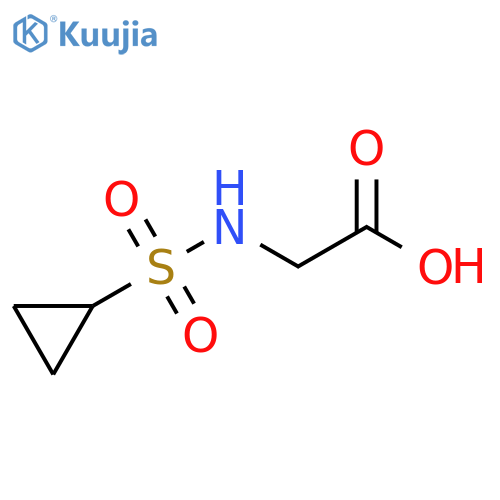Cas no 1203136-68-8 (N-(cyclopropylsulfonyl)glycine)

1203136-68-8 structure
商品名:N-(cyclopropylsulfonyl)glycine
CAS番号:1203136-68-8
MF:C5H9NO4S
メガワット:179.19426035881
MDL:MFCD16653438
CID:4577111
PubChem ID:45496797
N-(cyclopropylsulfonyl)glycine 化学的及び物理的性質
名前と識別子
-
- N-(cyclopropylsulfonyl)glycine
- 2-cyclopropanesulfonamidoacetic acid
-
- MDL: MFCD16653438
- インチ: 1S/C5H9NO4S/c7-5(8)3-6-11(9,10)4-1-2-4/h4,6H,1-3H2,(H,7,8)
- InChIKey: QTMNIIUWFRENLZ-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)CNS(C1CC1)(=O)=O
N-(cyclopropylsulfonyl)glycine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-203853-5.0g |
2-cyclopropanesulfonamidoacetic acid |
1203136-68-8 | 95% | 5.0g |
$1199.0 | 2023-07-08 | |
| Enamine | EN300-203853-10.0g |
2-cyclopropanesulfonamidoacetic acid |
1203136-68-8 | 95% | 10.0g |
$1778.0 | 2023-07-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1309662-500mg |
2-Cyclopropanesulfonamidoacetic acid |
1203136-68-8 | 95% | 500mg |
¥7254.00 | 2024-08-09 | |
| Life Chemicals | F2190-0725-1g |
N-(cyclopropylsulfonyl)glycine |
1203136-68-8 | 95%+ | 1g |
$342.0 | 2023-11-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1309662-50mg |
2-Cyclopropanesulfonamidoacetic acid |
1203136-68-8 | 95% | 50mg |
¥1915.00 | 2024-08-09 | |
| Life Chemicals | F2190-0725-0.5g |
N-(cyclopropylsulfonyl)glycine |
1203136-68-8 | 95%+ | 0.5g |
$324.0 | 2023-11-21 | |
| Life Chemicals | F2190-0725-2.5g |
N-(cyclopropylsulfonyl)glycine |
1203136-68-8 | 95%+ | 2.5g |
$684.0 | 2023-11-21 | |
| TRC | A619400-50mg |
N-(Cyclopropylsulfonyl)glycine |
1203136-68-8 | 50mg |
$ 95.00 | 2022-06-07 | ||
| Aaron | AR01B9V4-5g |
2-cyclopropanesulfonamidoacetic acid |
1203136-68-8 | 95% | 5g |
$1674.00 | 2023-12-16 | |
| A2B Chem LLC | AW04516-10g |
2-Cyclopropanesulfonamidoacetic acid |
1203136-68-8 | 95% | 10g |
$1907.00 | 2024-04-20 |
N-(cyclopropylsulfonyl)glycine 関連文献
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
-
Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
-
N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
1203136-68-8 (N-(cyclopropylsulfonyl)glycine) 関連製品
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
